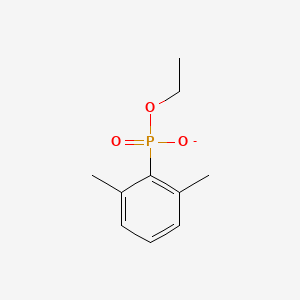
Ethyl (2,6-dimethylphenyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2,6-dimethylphenyl)phosphonate is an organophosphorus compound with the molecular formula C10H14O3P. It is characterized by the presence of a phosphonate group attached to an ethyl ester and a 2,6-dimethylphenyl ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl (2,6-dimethylphenyl)phosphonate can be synthesized through several methods. One common approach involves the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate. For instance, the reaction of triethyl phosphite with 2,6-dimethylbenzyl chloride under reflux conditions can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Arbuzov reactions. The reaction conditions are optimized to ensure high yields and purity. Catalysts such as palladium or copper may be used to enhance the reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl (2,6-dimethylphenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Substitution: Electrophilic reagents like nitric acid or bromine are used under controlled conditions.
Major Products Formed:
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Ethyl (2,6-dimethylphenyl)phosphonate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as a bioisostere in drug design, mimicking the behavior of natural phosphates.
Medicine: Research explores its use in developing new pharmaceuticals, including antiviral and anticancer agents.
Industry: It is utilized in the production of flame retardants, plasticizers, and other specialty chemicals
Wirkmechanismus
The mechanism of action of ethyl (2,6-dimethylphenyl)phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and enzymes, influencing various biochemical pathways. For example, in medicinal applications, it can inhibit enzymes by mimicking phosphate substrates, thereby affecting metabolic processes .
Vergleich Mit ähnlichen Verbindungen
- Methyl (2,6-dimethylphenyl)phosphonate
- Phenyl (2,6-dimethylphenyl)phosphonate
- Ethyl phenylphosphonate
Comparison: this compound is unique due to the presence of both ethyl and 2,6-dimethylphenyl groups, which confer specific steric and electronic properties. Compared to its analogs, it may exhibit different reactivity and binding affinities, making it suitable for distinct applications in synthesis and medicinal chemistry .
Eigenschaften
CAS-Nummer |
85320-18-9 |
|---|---|
Molekularformel |
C10H14O3P- |
Molekulargewicht |
213.19 g/mol |
IUPAC-Name |
(2,6-dimethylphenyl)-ethoxyphosphinate |
InChI |
InChI=1S/C10H15O3P/c1-4-13-14(11,12)10-8(2)6-5-7-9(10)3/h5-7H,4H2,1-3H3,(H,11,12)/p-1 |
InChI-Schlüssel |
FODMHCJZHGKWOO-UHFFFAOYSA-M |
Kanonische SMILES |
CCOP(=O)(C1=C(C=CC=C1C)C)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


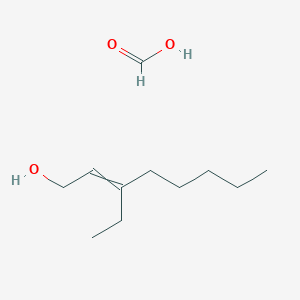
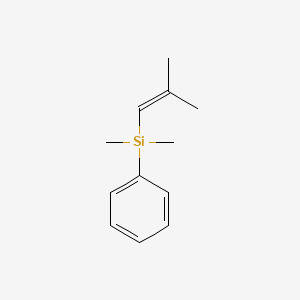
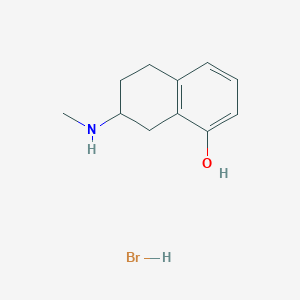
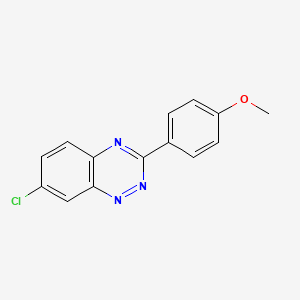
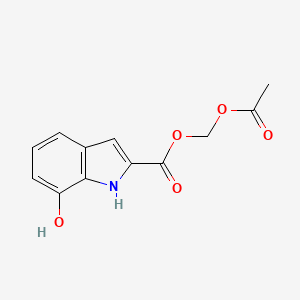

![2-{6-[4-(Dimethylamino)phenyl]hexa-1,3,5-trien-1-YL}-3-ethylnaphtho[2,1-D][1,3]thiazol-3-ium perchlorate](/img/structure/B14416723.png)
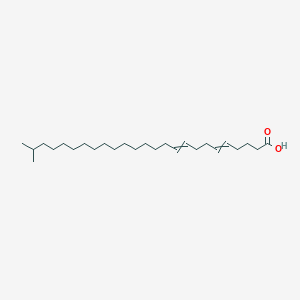
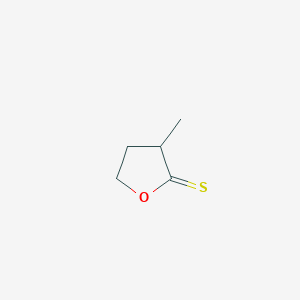
![1-{3-[(7H-Purin-6-yl)sulfanyl]propyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14416738.png)
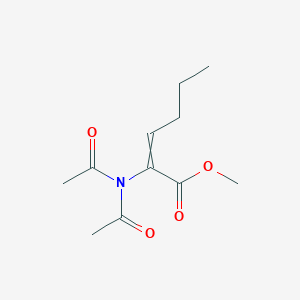
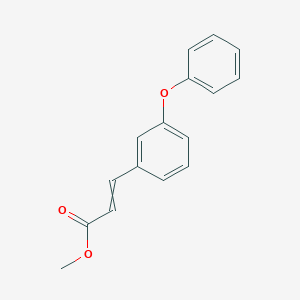
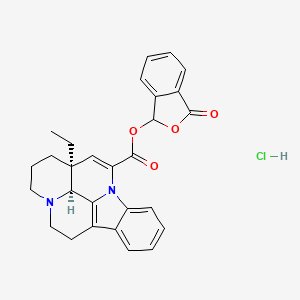
![Phosphonium, triphenyl[3-(trimethylsilyl)propyl]-, bromide](/img/structure/B14416778.png)
